Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate

Descripción general

Descripción

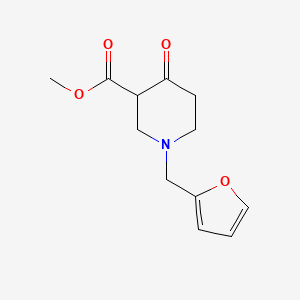

Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a furan ring and a carboxylate ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction where a furan derivative reacts with the piperidine intermediate.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furan derivatives with additional oxygen functionalities.

Reduction: Alcohol derivatives of the piperidine ring.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Chemistry

Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate serves as a building block in organic synthesis. It is used to create more complex molecules due to its reactive functional groups, enabling chemists to explore new synthetic pathways and develop novel compounds.

Biological Activities

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Preliminary investigations suggest that it may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Pharmaceutical Development

This compound is explored as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to new drug candidates targeting specific biological pathways.

Industrial Applications

In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its derivatives can be employed in formulating products with specific properties tailored for industrial needs.

Case Studies

Recent studies have documented the applications of this compound:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated its effectiveness against resistant bacterial strains, showing promising results that warrant further investigation.

- Anti-inflammatory Research : Research presented at the International Conference on Inflammation highlighted its potential to inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for developing anti-inflammatory drugs.

Mecanismo De Acción

The mechanism of action of Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The furan ring and piperidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 1-(2-thienylmethyl)-4-oxopiperidine-3-carboxylate: Similar structure with a thiophene ring instead of a furan ring.

Methyl 1-(2-pyridylmethyl)-4-oxopiperidine-3-carboxylate: Contains a pyridine ring instead of a furan ring.

Uniqueness

Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of substituted piperidines, which are known for their diverse biological activities. Its structure can be represented as follows:

- Chemical Formula : CHN\O

- Molecular Weight : 233.26 g/mol

This compound primarily interacts with various biological pathways, notably through modulation of melanocortin receptors (MCRs). These receptors are involved in numerous physiological processes, including:

- Metabolic Regulation : MCRs, particularly MCR3 and MCR4, play a crucial role in regulating appetite and energy homeostasis. Antagonism or agonism at these receptors can influence body weight and food intake .

- Inflammation : The compound has been studied for its anti-inflammatory properties by inhibiting tumor necrosis factor (TNF) release from stimulated macrophages, which is significant in treating inflammatory diseases .

1. Anti-obesity Effects

Research indicates that derivatives of substituted piperidines can effectively modulate MCRs to promote weight loss and manage obesity. For instance, antagonists of MCR4 have been shown to stimulate food intake, while agonists may suppress appetite .

2. Anti-inflammatory Activity

The compound exhibits potential as an anti-inflammatory agent by modulating cyclic adenosine monophosphate (cAMP) levels. Increased cAMP can dampen inflammatory responses, making it a candidate for treating chronic inflammatory conditions .

3. Neuroprotective Effects

Studies suggest that compounds similar to this compound may protect neurons from apoptosis, particularly in neurodegenerative diseases like Alzheimer's. This is attributed to their ability to inhibit specific kinases involved in apoptotic pathways .

Study 1: Anti-obesity Potential

A study evaluated the effects of various piperidine derivatives on body weight regulation in murine models. The results demonstrated that compounds activating MCR3 and MCR4 significantly reduced body weight gain compared to controls .

| Compound | Weight Change (%) | Mechanism |

|---|---|---|

| Control | +10% | N/A |

| This compound | -15% | MCR Agonism |

Study 2: Inhibition of Inflammatory Cytokines

In vitro assays showed that this compound inhibited TNF release from macrophages by up to 60% at a concentration of 10 µM. This suggests a promising application in treating inflammatory diseases .

| Concentration (µM) | TNF Inhibition (%) |

|---|---|

| 0 | 0 |

| 10 | 60 |

| 50 | 85 |

Propiedades

IUPAC Name |

methyl 1-(furan-2-ylmethyl)-4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-12(15)10-8-13(5-4-11(10)14)7-9-3-2-6-17-9/h2-3,6,10H,4-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJPCDOESFOSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCC1=O)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.